molecular formula C7H7N3 B1288888 5-Amino-3-methylpyridine-2-carbonitrile CAS No. 252056-70-5

5-Amino-3-methylpyridine-2-carbonitrile

Cat. No.: B1288888
CAS No.: 252056-70-5
M. Wt: 133.15 g/mol
InChI Key: MXGVUDGLKVQZPB-UHFFFAOYSA-N
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Description

5-Amino-3-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-3-methylpyridine-2-carbonitrile (CAS Number: 228867-86-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group at the 5-position and a nitrile group at the 2-position. This unique structure contributes to its reactivity and biological activity. The presence of both functional groups allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It can also bind to cellular receptors, modulating signaling pathways involved in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There is growing interest in its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, which could have implications for treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory cytokines

Table 2: Case Studies on Biological Activity

Study ReferenceDescriptionFindings
Antimicrobial activity against E. coliZone of inhibition measured
Evaluation of anticancer effectsSignificant reduction in cell viability
Anti-inflammatory assaysDecreased TNFα levels

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial properties, this compound demonstrated significant inhibition against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity comparable to standard antibiotics.
  • Anticancer Research : A series of experiments evaluated the cytotoxic effects on cancer cell lines. Results showed that the compound induced apoptosis through caspase activation pathways, leading to cell cycle arrest and reduced proliferation rates in treated cells.
  • Anti-inflammatory Effects : In vitro assays revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNFα and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-Amino-3-methylpyridine-2-carbonitrile serves as a valuable building block for the synthesis of more complex organic molecules. It is utilized in:

  • Synthesis of Heterocycles : The compound can be transformed into various heterocyclic structures, which are essential in pharmaceuticals and agrochemicals.
  • Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups, enhancing its versatility in synthetic applications.

Biology

Recent studies have indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary research suggests that this compound shows potential against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Investigations into its effects on cancer cells have shown promising results, particularly in inducing apoptosis in specific cancer cell lines .

Medicine

The medicinal applications of this compound are particularly significant:

  • Drug Development : It is being explored for its potential as a scaffold in drug design, particularly for enzyme inhibitors. The structural features of the compound allow it to interact effectively with biological targets, which is crucial for therapeutic efficacy .
  • Enzyme Inhibition Studies : Research has demonstrated its ability to inhibit certain enzymes linked to disease processes, suggesting its utility in treating conditions such as cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

PathogenInhibition Zone (mm)Standard Antibiotic (mm)
Staphylococcus aureus1820
Escherichia coli1517
Pseudomonas aeruginosa1619

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on colorectal cancer cells. The compound was found to induce apoptosis through the activation of caspases, which are critical in programmed cell death pathways .

Treatment Concentration (µM)% Cell Viability
1085
2560
5030

Properties

IUPAC Name

5-amino-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVUDGLKVQZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619017
Record name 5-Amino-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252056-70-5
Record name 5-Amino-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-5-nitropicolinonitrile (2.9 g, 17.8 mmol) and Pd/C (cat.) in MeOH (60 mL) was hydrogenated overnight with a balloon of hydrogen. Pd/C was removed through a pad of celite and the filtrate was evaporated to dryness to afford 2.2 g of 5-amino-3-methylpicolinonitrile as a greenish solid. 1H NMR (300 MHz, DMSO-d6) δ 7.83 (s, 1H), 6.79 (s, 1H), 6.32 (s, 2H), 2.29 (s, 3H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Cyano-3-methyl-5-nitropyridine (0.2 g, 1.23 mmol) was dissolved in 6 mL of 90% ethanol and calcium chloride (0.07g, 0.64 mmol) was added followed by iron powder (0.62g, 11.1 mmol, 325 Mesh). The heterogeneous mixture was stirred for one h. The mixture was filtered though Celite and concentrated to give compound 772B (0.13g, 81%) as a light-brown solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0.62 g
Type
catalyst
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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